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molecular formula C7H14O4 B8782153 Ethyl 2-(2-methoxyethoxy)acetate CAS No. 57982-39-5

Ethyl 2-(2-methoxyethoxy)acetate

Cat. No. B8782153
M. Wt: 162.18 g/mol
InChI Key: JOQVNDIDWIUJSZ-UHFFFAOYSA-N
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Patent
US07074801B1

Procedure details

150 mL solution of 10 g (2-methoxyethoxy)acetic acid and 1 mL conc. sulfuric acid in ethanol was heated for 3 hours under reflux, and then the solvent was removed. The resulting residue was diluted with ethyl acetate and washed with an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was removed, whereby 9.5 g of the title compound (colorless oil) was obtained.
[Compound]
Name
solution
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH2:15](O)[CH3:16]>>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][C:7]([O:9][CH2:15][CH3:16])=[O:8]

Inputs

Step One
Name
solution
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
COCCOCC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with an aqueous saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
COCCOCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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